BenchChemオンラインストアへようこそ!

2-amino-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid

Lipophilicity Membrane Permeability Physicochemical Property Prediction

2-Amino-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid (CAS: 1544237-85-5) is a non-proteinogenic α-amino acid that functions as a constrained, partially saturated bioisostere of L-histidine. Its side chain features a 4,5,6,7-tetrahydrobenzimidazole (tetrahydro-1H-1,3-benzodiazole) moiety, which distinguishes it from both the fully aromatic benzimidazole analogs and the natural imidazole-containing amino acid histidine.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
Cat. No. B13317178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)N=CN2CC(C(=O)O)N
InChIInChI=1S/C10H15N3O2/c11-7(10(14)15)5-13-6-12-8-3-1-2-4-9(8)13/h6-7H,1-5,11H2,(H,14,15)
InChIKeyYFBUYYFXIOXIMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic Acid: A Structurally Distinct, Saturated Histidine/Imidazole Bioisostere


2-Amino-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid (CAS: 1544237-85-5) is a non-proteinogenic α-amino acid that functions as a constrained, partially saturated bioisostere of L-histidine. Its side chain features a 4,5,6,7-tetrahydrobenzimidazole (tetrahydro-1H-1,3-benzodiazole) moiety, which distinguishes it from both the fully aromatic benzimidazole analogs and the natural imidazole-containing amino acid histidine [1]. The compound is commercially available as a research chemical, typically at ≥95% purity, from specialty suppliers , and its tert-butyl ester derivative (CAS: 2137472-61-6) is also offered, indicating its utility as a protected building block for peptide synthesis [2].

Why Histidine, Benzimidazole-Alanine, or Other Imidazole Analogs Cannot Replace 2-Amino-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic Acid


Critical Literature Gap: An exhaustive search of accessible primary research papers, patents, and authoritative databases identified no direct, quantitative head-to-head comparisons (e.g., matched biological IC₅₀/EC₅₀ values, pharmacokinetic parameters, or selectivity profiles) between this tetrahydrobenzimidazole amino acid and its closest structural analogs—namely L-histidine, 2-amino-3-(benzimidazol-1-yl)propanoic acid (the unsaturated aromatic analog), or 3-(1H-benzimidazol-2-yl)alanine (a regioisomeric analog) [1]. The absence of published comparative data means that any claim of functional superiority for the target compound over its in-class candidates cannot be substantiated with the required quantitative evidence. Therefore, from a strict evidence-based procurement perspective, generic substitution cannot be dismissed on the basis of documented performance differences, but rather must be evaluated on a case-by-case basis relying on the fundamental physicochemical distinctions predicted for the saturated vs. aromatic ring systems [2]. The following section details the only quantifiable differentiator currently available: its predicted physicochemical signature.

Quantitative Differentiation Guide for 2-Amino-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic Acid Procurement


Predicted Lipophilicity (XLogP3) of the Tetrahydrobenzimidazole Moiety vs. the Aromatic Benzimidazole Analog

The target compound's predicted partition coefficient (XLogP3 = -2.6) [1] reflects the character of its saturated tetrahydrobenzimidazole ring. While experimental LogP values for the direct unsaturated analog 2-amino-3-(benzimidazol-1-yl)propanoic acid are not reported, the core heterocycle 4,5,6,7-tetrahydro-1H-benzimidazole exhibits a markedly lower predicted LogP (approximately 0.17 for the free base, indicative of increased polarity) compared to the fully aromatic benzimidazole (predicted XLogP3 ≈ 1.3) [2][3]. This substantial difference in predicted lipophilicity suggests that the target compound would exhibit significantly reduced passive membrane permeability relative to its unsaturated analog, a critical design parameter for projects targeting intracellular vs. extracellular binding sites.

Lipophilicity Membrane Permeability Physicochemical Property Prediction

Predicted Acid-Base Character (pKa) of the Tetrahydrobenzimidazole Ring

The predicted pKa of the tetrahydrobenzimidazole moiety in the target compound is approximately 1.96, indicating that the ring nitrogen will be predominantly unprotonated (neutral) under physiological conditions (pH 7.4) [1]. This contrasts sharply with the imidazole side chain of L-histidine, which has a reported pKa of approximately 6.0 for the conjugate acid, meaning that a significant fraction of histidine residues exists in the protonated, positively charged state at physiological pH [2]. This fundamental difference in ionization behavior dictates that the target compound cannot mimic the charge-dependent interactions (e.g., salt bridges, cation-π interactions) that histidine can form within enzyme active sites or protein binding pockets.

Ionization State pKa Prediction Drug-Protein Interaction

Molecular Topology: Rotatable Bonds and Ring Saturation Impacting Conformational Entropy

The target compound possesses 3 rotatable bonds and a saturated cyclohexene ring fused to the imidazole, creating a semi-rigid, non-planar side chain topology [1]. In contrast, the direct unsaturated analog 2-amino-3-(benzimidazol-1-yl)propanoic acid features a completely planar, aromatic benzimidazole system with the same number of rotatable bonds. The saturated ring introduces puckered chair or half-chair conformations that project the amino acid backbone into a different spatial vector compared to the flat benzimidazole analog, a documented principle in tetrahydrobenzimidazole medicinal chemistry where 7-position methylation was critical for dual mTGR5/hTGR5 agonist activity, highlighting the biological sensitivity to ring substitution and conformation [2][3].

Conformational Restriction Peptide Design Molecular Rigidity

Evidence-Based Application Scenarios for Procuring 2-Amino-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic Acid


Design of Neutral, Non-Ionizable Histidine Isosteres for Hydrophobic Enzyme Binding Pockets

The predicted pKa of ~1.96 for the tetrahydrobenzimidazole ring confirms it remains neutral at physiological pH, unlike histidine (pKa ~6.0) [1]. This property makes the compound a suitable choice for structure-activity relationship (SAR) studies aimed at replacing a histidine residue that engages in a hydrophobic pocket where a positive charge is detrimental to binding. Procurement is justified when the specific research goal is to test the effect of charge neutralization while maintaining a heterocyclic hydrogen-bonding donor/acceptor scaffold.

Exploration of Non-Planar 3D Chemical Space in Fragment-Based Drug Discovery (FBDD)

The saturated tetrahydrobenzimidazole ring provides a non-planar, conformationally dynamic scaffold that deviates from the flat topology of the benzimidazole analog [2]. This offers an advantage in FBDD campaigns targeting proteins with deep, contoured binding clefts or for projects seeking to escape 'flatland' to improve physicochemical and ADMET properties. Procuring this compound enables the direct experimental comparison of binding thermodynamics (e.g., via ITC or SPR) between a saturated and an aromatic histidine/imidazole bioisostere.

Peptide Engineering Requiring a Lipophilicity-Tunable, Conformationally Restricted Building Block

With an XLogP3 of -2.6 for the free amino acid [3], the compound offers a distinct lipophilicity window compared to standard proteinogenic amino acids. Its use as a building block (especially in its tert-butyl ester protected form, CAS 2137472-61-6 [4]) is indicated for peptide medicinal chemistry programs where the goal is to systematically modulate the global lipophilicity and proteolytic stability of a lead peptide by substituting a natural residue with a semi-rigid, non-proteinogenic analog.

Quote Request

Request a Quote for 2-amino-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.